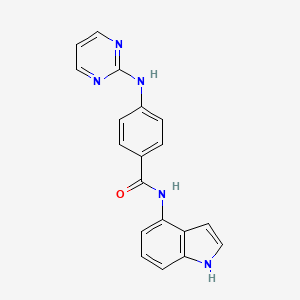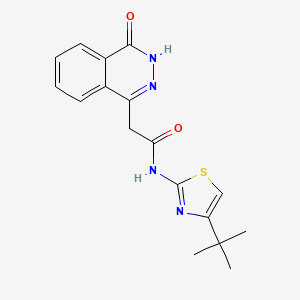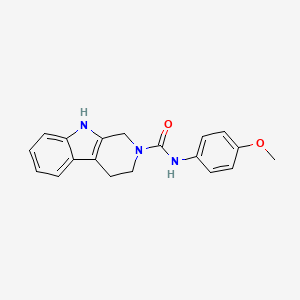![molecular formula C20H18ClNO3 B10988412 (4-Chlorophenyl)[5-hydroxy-4-(pyrrolidin-1-ylmethyl)-1-benzofuran-3-yl]methanone](/img/structure/B10988412.png)
(4-Chlorophenyl)[5-hydroxy-4-(pyrrolidin-1-ylmethyl)-1-benzofuran-3-yl]methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-Chlorophenyl)[5-hydroxy-4-(1-pyrrolidinylmethyl)-1-benzofuran-3-yl]methanone is a complex organic compound with significant potential in various scientific fields. This compound features a benzofuran core, a pyrrolidine moiety, and a chlorophenyl group, making it a unique structure with diverse chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (4-chlorophenyl)[5-hydroxy-4-(1-pyrrolidinylmethyl)-1-benzofuran-3-yl]methanone typically involves multi-step organic reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The use of continuous flow reactors can also enhance the efficiency of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
(4-Chlorophenyl)[5-hydroxy-4-(1-pyrrolidinylmethyl)-1-benzofuran-3-yl]methanone undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions include various substituted benzofuran derivatives, which can be further utilized in different applications.
Aplicaciones Científicas De Investigación
(4-Chlorophenyl)[5-hydroxy-4-(1-pyrrolidinylmethyl)-1-benzofuran-3-yl]methanone has numerous applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (4-chlorophenyl)[5-hydroxy-4-(1-pyrrolidinylmethyl)-1-benzofuran-3-yl]methanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering various biochemical pathways. The exact molecular targets and pathways depend on the specific application and the biological system being studied .
Comparación Con Compuestos Similares
Similar Compounds
(4-Chlorophenyl)(4-hydroxyphenyl)methanone: Shares the chlorophenyl group but differs in the core structure.
4-Hydroxybenzophenone: Lacks the benzofuran and pyrrolidinylmethyl groups.
Uniqueness
(4-Chlorophenyl)[5-hydroxy-4-(1-pyrrolidinylmethyl)-1-benzofuran-3-yl]methanone is unique due to its combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Propiedades
Fórmula molecular |
C20H18ClNO3 |
|---|---|
Peso molecular |
355.8 g/mol |
Nombre IUPAC |
(4-chlorophenyl)-[5-hydroxy-4-(pyrrolidin-1-ylmethyl)-1-benzofuran-3-yl]methanone |
InChI |
InChI=1S/C20H18ClNO3/c21-14-5-3-13(4-6-14)20(24)16-12-25-18-8-7-17(23)15(19(16)18)11-22-9-1-2-10-22/h3-8,12,23H,1-2,9-11H2 |
Clave InChI |
ULEYPXIDLAQMSO-UHFFFAOYSA-N |
SMILES canónico |
C1CCN(C1)CC2=C(C=CC3=C2C(=CO3)C(=O)C4=CC=C(C=C4)Cl)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butanamide](/img/structure/B10988338.png)

![2-[3-(morpholin-4-yl)-6-oxopyridazin-1(6H)-yl]-N-(pyridin-2-ylmethyl)acetamide](/img/structure/B10988343.png)

![N-(3,5-dichlorophenyl)-2-[3-(4-fluoro-2-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide](/img/structure/B10988357.png)

![N-[2-(cyclopentylamino)-2-oxoethyl]-4-(pyridin-2-yl)piperazine-1-carboxamide](/img/structure/B10988369.png)
![N-[5-(4-fluorobenzyl)-1H-1,2,4-triazol-3-yl]-2-[(2-hydroxy-3,4-dihydroquinolin-7-yl)oxy]acetamide](/img/structure/B10988370.png)
![methyl 3-({[4-(4-chlorophenyl)-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)-4-methoxybenzoate](/img/structure/B10988375.png)
![2-[(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)methyl]-6-(3-methoxyphenyl)pyridazin-3(2H)-one](/img/structure/B10988376.png)
![2-(6,7-dimethoxy-2-methyl-4-oxoquinazolin-3(4H)-yl)-N-[(1-ethylpyrrolidin-2-yl)methyl]acetamide](/img/structure/B10988379.png)


